[9,9'-Biphenanthrene]-10,10'-diol

Asymmetric organocatalysis Chiral phosphoric acid Nonaromatic substrate activation

Select [9,9'-Biphenanthrene]-10,10'-diol (BIFOL) when BINOL- or SPINOL-derived catalysts fail with small, nonaromatic substrates. The inwardly extended 1,1'-aryl substituents create a confined chiral pocket around the Brønsted acid site, delivering superior enantioselectivities in CPA organocatalysis, Pd-pincer allylation (up to 85% ee), and Rh-phosphonite hydrogenation (up to 92% ee). This C₂-symmetric biaryl diol enables simplified, cost-effective monodentate ligand architectures for large-scale asymmetric processes.

Molecular Formula C28H18O2
Molecular Weight 386.4 g/mol
CAS No. 110071-78-8
Cat. No. B019973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[9,9'-Biphenanthrene]-10,10'-diol
CAS110071-78-8
Molecular FormulaC28H18O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=CC=CC=C64)O)O
InChIInChI=1S/C28H18O2/c29-27-23-15-7-3-11-19(23)17-9-1-5-13-21(17)25(27)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)30/h1-16,29-30H
InChIKeyAIRSOVDICMIOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9′-Biphenanthrene-10,10′-diol (BIFOL) – Chiral Biaryl Scaffold for Asymmetric Catalysis and Supramolecular Chemistry


[9,9′-Biphenanthrene]-10,10′-diol (CAS 110071-78-8, also abbreviated as BIFOL) is a C₂-symmetric axially chiral biaryl diol in which two phenanthrene units are linked at the 9,9′-positions with hydroxyl groups at the 10 and 10′ positions [1]. It serves as a key precursor for chiral phosphoric acid organocatalysts, pincer complexes, and monodentate phosphorus ligands [2]. The extended π-conjugated phenanthrene framework distinguishes it from smaller biaryl diols such as BINOL (1,1′-bi-2-naphthol) and SPINOL (1,1′-spirobiindane-7,7′-diol), imparting unique steric and electronic properties that can be exploited in both catalytic asymmetric synthesis and supramolecular charge-transfer host–guest systems [3].

Why Generic BINOL or SPINOL Cannot Replace 9,9′-Biphenanthrene-10,10′-diol in Critical Applications


Although BINOL and SPINOL are privileged scaffolds in asymmetric catalysis, their inherent structural limitations become apparent with challenging substrate classes. BINOL- and SPINOL-derived chiral phosphoric acids have 3,3′-substituents that extend outwardly, creating a relatively loose chiral pocket that provides unsatisfactory enantioselectivities for less sterically hindered, nonaromatic substrates [1]. In pincer-complex catalysis, simple substituted BINOL-based complexes consistently deliver lower enantioselectivities than their biphenanthrol counterparts because the latter generates a well-shaped chiral pocket [2]. Similarly, monodentate phosphonite ligands derived from 9,9′-biphenanthrol can outperform both BINOL-derived monodentate ligands and chelating diphosphonite analogues in asymmetric hydrogenation [3]. These performance gaps underline why in-class compounds are not interchangeable and why procurement of the specific biphenanthrene scaffold is required.

Quantitative Differentiation Guide for 9,9′-Biphenanthrene-10,10′-diol (BIFOL) vs. BINOL, SPINOL, and Related Scaffolds


Confined Chiral Pocket Design Overcomes BINOL/SPINOL Limitations with Nonaromatic Substrates

Conventional BINOL- and SPINOL-derived chiral phosphoric acids exhibit 3,3′-substituents that extend outwardly, creating a loose chiral environment that yields unsatisfactory enantioselectivities for less sterically hindered, nonaromatic substrates. The 9,9′-biphenanthryl-10,10′-diol (BIFOL) scaffold, by contrast, allows introduction of aryl substituents at the 1,1′-positions that extend inwardly toward the catalytically active site, producing a significantly more confined chiral pocket [1]. This design rationale is explicitly validated by the synthesis and structural characterization (single-crystal X-ray diffraction) of the resulting confined phosphoric acid [1].

Asymmetric organocatalysis Chiral phosphoric acid Nonaromatic substrate activation

Biphenanthrol Pincer Complexes Achieve Higher Enantioselectivity than Substituted BINOL Analogues in Sulfonimine Allylation

A direct head-to-head comparison of 1,1′-bi-2-naphthol- (BINOL-) and biphenanthrol-based chiral palladium pincer complexes was conducted for the enantioselective allylation of sulfonimines. The biphenanthrol-based complexes consistently gave higher selectivity than the substituted BINOL-based analogues, with the best biphenanthrol-derived catalyst reaching up to 85% enantiomeric excess (ee) [1]. The authors attribute this improvement to the 'well-shaped chiral pocket generated by employment of the biphenanthrol complexes' [1].

Pincer complex catalysis Enantioselective allylation Chiral ligand design

Biphenanthrol-Derived Monodentate Phosphonites Outperform Chelating Analogues in Asymmetric Hydrogenation

Rhodium(I) complexes of monodentate phosphonites derived from 2,2′-binaphthol and 9,9′-biphenanthrol were directly compared as catalysts for asymmetric hydrogenation. The 9,9′-biphenanthrol-derived monodentate phosphonites delivered enantioselectivities up to 92% ee and were reported to sometimes outperform their chelating diphosphonite analogues [1]. This head-to-head comparison demonstrates that the expanded π-system and steric profile of the biphenanthryl backbone can translate into measurable catalytic advantages.

Asymmetric hydrogenation Monodentate phosphorus ligands Rhodium catalysis

One-Pot Vanadium-Catalyzed Oxidative Coupling Delivers (S)-BIFOL in Quantitative Yield with 93% ee

A chiral dinuclear vanadium(V) complex catalyzes the oxidative coupling of 9-phenanthrol to produce (S)-10,10′-dihydroxy-9,9′-biphenanthryl in quantitative yield with 93% enantiomeric excess (ee) in a convenient one-pot procedure [1]. For comparison, typical iron- or copper-catalyzed asymmetric oxidative couplings of 2-naphthol to BINOL generally afford moderate enantioselectivities (e.g., up to 81:19 enantiomeric ratio, corresponding to ~62% ee, with iron catalysts; up to 96% ee in optimized systems) [2]. The 93% ee achieved for BIFOL in a one-pot process places it among the more efficient asymmetric biaryl coupling procedures.

Oxidative biaryl coupling Vanadium catalysis Enantioselective synthesis

Extended π-Conjugated Phenanthrene Framework Enables Visual Charge-Transfer Host–Guest Complexation

Unlike BINOL, the extended π-conjugated phenanthrene rings of the 9,9′-biphenanthryl-10,10′-diol scaffold enable the formation of colored supramolecular charge-transfer (CT) host complexes with electron acceptors such as 2,5-dimethyl-1,4-benzoquinone and methylviologen [1][2]. The resulting CT complexes exhibit visible color changes and guest-dependent inclusion behavior, functioning as visual molecular recognition systems [1]. This property is intrinsic to the large π-surface of the biphenanthryl framework and has no direct counterpart in the smaller BINOL scaffold.

Supramolecular chemistry Charge-transfer complex Molecular recognition

High-Value Application Scenarios for [9,9′-Biphenanthrene]-10,10′-diol Procurement


Development of Confined Chiral Phosphoric Acid Organocatalysts for Nonaromatic Substrates

When the target reaction involves small, nonaromatic substrates where BINOL- or SPINOL-derived CPAs fail to deliver adequate enantioselectivity, the BIFOL scaffold is the scaffold of choice. Its 1,1′-aryl substituents extend inwardly to create a confined chiral pocket around the Brønsted acid site, as confirmed by single-crystal X-ray structure determination [1]. Researchers procuring BIFOL for this purpose directly address a documented limitation of the dominant BINOL/SPINOL CPA platforms [1].

Synthesis of High-Selectivity Palladium Pincer Complexes for Enantioselective Allylation

For asymmetric allylation of sulfonimines, biphenanthrol-based palladium pincer complexes have been shown in direct comparison to outperform substituted BINOL-based analogues in enantioselectivity (up to 85% ee) [1]. Procurement of enantiopure BIFOL enables construction of these well-defined chiral pincer catalysts for both academic methodology development and pharmaceutical intermediate synthesis [1].

Preparation of Monodentate Phosphonite Ligands for Industrial Asymmetric Hydrogenation

Monodentate phosphonites derived from 9,9′-biphenanthrol have been demonstrated to achieve up to 92% ee in Rh-catalyzed asymmetric hydrogenation, sometimes exceeding the performance of chelating diphosphonite analogues [1]. This opens an avenue for simpler, more cost-effective ligand architectures in large-scale asymmetric hydrogenation processes, making BIFOL a strategically valuable procurement target for process chemistry groups [1].

Construction of Visual Charge-Transfer Host Systems for Molecular Sensing and Chiral Resolution

The extended π-conjugated phenanthrene framework of BIFOL uniquely enables formation of colored charge-transfer host complexes with benzoquinone and viologen acceptors that can report guest inclusion through visible color changes [1][2]. These systems have been explored for visual molecular recognition and could be adapted for chiral sensing or chromatographic resolution applications [1].

Quote Request

Request a Quote for [9,9'-Biphenanthrene]-10,10'-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.